molecular formula C15H19NO3 B3144822 5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester CAS No. 561307-69-5

5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B3144822
CAS No.: 561307-69-5
M. Wt: 261.32 g/mol
InChI Key: DYZGLCJDKYEPCF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 5-(2-hydroxyethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-6-12-10-11(7-9-17)4-5-13(12)16/h4-6,8,10,17H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZGLCJDKYEPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184965
Record name 1,1-Dimethylethyl 5-(2-hydroxyethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561307-69-5
Record name 1,1-Dimethylethyl 5-(2-hydroxyethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561307-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(2-hydroxyethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or ethylene glycol.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 5-(2-Carboxy-ethyl)-indole-1-carboxylic acid tert-butyl ester.

    Reduction: 5-(2-Hydroxy-ethyl)-indole-1-carbinol.

    Substitution: 5-(2-Hydroxy-ethyl)-3-nitroindole-1-carboxylic acid tert-butyl ester or 5-(2-Hydroxy-ethyl)-3-bromoindole-1-carboxylic acid tert-butyl ester.

Scientific Research Applications

5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(2-Hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester
  • Molecular Formula: C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 561307-69-5
  • Structural Features : Comprises an indole core substituted at the 5-position with a hydroxyethyl group (-CH₂CH₂OH) and at the 1-position with a tert-butyl ester (-COO-tBu) .

Key Properties :

  • The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • The tert-butyl ester provides steric bulk, improving metabolic stability and resistance to hydrolysis under basic conditions .
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
5-(2-Hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester C₁₅H₁₉NO₃ 261.32 5-(CH₂CH₂OH), 1-(COO-tBu) Enhanced solubility via -OH; potential intermediate in drug synthesis (e.g., kinase inhibitors)
tert-Butyl 5-methylindole-1-carboxylate C₁₄H₁₇NO₂ 231.29 5-CH₃, 1-(COO-tBu) Reduced polarity due to methyl group; used in proteomics and as a synthetic building block
tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate C₁₇H₁₉NO₄ 301.35 5-(CH₂COOMe), 1-(COO-tBu) Conjugated ester enhances electronic delocalization; precursor for cross-coupling reactions
tert-Butyl 5-aminoisoindoline-2-carboxylate C₁₃H₁₈N₂O₂ 246.30 Isoindoline core, 5-NH₂, 2-(COO-tBu) Amino group enables peptide coupling; used in CNS-targeted drug discovery
5-{4-[2-(tert-Butyl-dimethyl-silanyloxy)ethyl]piperazin-1-yl}indole-1-carboxylic acid tert-butyl ester C₂₅H₄₁N₃O₃Si 483.78 Piperazine linker, silanyl-protected -OH, 1-(COO-tBu) Silane protection allows controlled deprotection; applied in combinatorial chemistry
Key Comparative Insights :

Substituent Effects on Reactivity :

  • The hydroxyethyl group in the target compound increases nucleophilicity at the 5-position compared to methyl or halogen substituents .
  • tert-Butyl esters universally enhance stability: For example, tert-butyl 5-methylindole-1-carboxylate () resists hydrolysis at pH 7–9, whereas unprotected indole esters degrade rapidly.

Synthetic Utility :

  • The target compound’s hydroxyethyl group can undergo further functionalization (e.g., oxidation to carboxylic acid or etherification) .
  • Silane-protected analogs (e.g., compound 15 in ) enable selective deprotection in multi-step syntheses.

Biological Relevance: Compounds like tert-butyl 5-aminoisoindoline-2-carboxylate () demonstrate improved blood-brain barrier penetration due to reduced polarity, contrasting with the target compound’s hydrophilic hydroxyethyl group. Indole tert-butyl esters are frequently used in MMP-13 inhibitor development (), where substituents modulate binding affinity to zinc-dependent catalytic sites.

Solubility and Stability :

  • Hydroxyethyl-substituted indoles exhibit higher aqueous solubility (e.g., >50 mg/mL in DMSO) compared to halogenated analogs (e.g., 5-bromoindole derivatives in ).
  • Silane protection () and tert-butyl esters synergistically improve stability in acidic environments.

Biological Activity

5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its indole core and a tert-butyl ester group, which is significant for its chemical stability and biological interactions. The compound can be synthesized through several methods, including Fischer indole synthesis and alkylation reactions to introduce the hydroxyethyl group followed by esterification with tert-butyl alcohol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyethyl group can form hydrogen bonds, enhancing the compound's binding affinity to biological receptors. The indole core is known for modulating enzyme activity and influencing cellular pathways, which may lead to therapeutic effects against various diseases.

Anticancer Properties

Recent studies have demonstrated that indole derivatives exhibit promising anticancer activities. For instance, a study on related indole compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with some derivatives exhibiting half-maximal effective concentrations (EC50) below 10 µM . The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells, making these compounds attractive candidates for further drug development.

Table 1: Cytotoxicity of Indole Derivatives Against MCF-7 Cells

CompoundEC50 (µM)Selectivity Index
This compoundTBDTBD
Compound 5d4.7High
Compound 5a<10Moderate

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Although specific data on this compound is limited, related indole derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Indole Derivative AE. coli50 µg/mL
Indole Derivative BS. aureus40 µg/mL

Case Studies

  • Anticancer Research : A study synthesized multiple indole derivatives and evaluated their cytotoxicity against MCF-7 cells. The findings indicated that compounds with specific functional groups exhibited enhanced anticancer activity while maintaining low toxicity towards normal cells .
  • Antimicrobial Investigation : Research on similar indole compounds revealed effective inhibition of bacterial growth, suggesting that modifications to the indole structure could lead to new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(2-hydroxyethyl)-indole-1-carboxylic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves esterification or condensation reactions to introduce the tert-butyl ester group. A common approach includes:

  • Step 1 : Reacting the indole core (e.g., 5-hydroxyethyl-indole) with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions .
  • Step 2 : Protecting reactive hydroxyl or amino groups using Boc (tert-butoxycarbonyl) chemistry to prevent side reactions .
  • Characterization : Confirmation via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm) and mass spectrometry (e.g., molecular ion peak matching the expected molecular weight) .

Basic: How is the tert-butyl ester group characterized and validated in this compound?

Methodological Answer:

  • NMR Analysis : The tert-butyl group exhibits a distinctive singlet at 1.4 ppm in ¹H NMR due to its nine equivalent protons. In ¹³C NMR, the carbonyl carbon of the ester appears at ~165–170 ppm .
  • FT-IR : A strong absorption band near 1720 cm⁻¹ confirms the C=O stretch of the ester .
  • Chromatographic Purity : HPLC or GC-MS is used to validate purity (>95%) and ensure no residual tert-butyl alcohol or other intermediates remain .

Advanced: How can reaction yields be optimized for introducing the hydroxyethyl substituent on the indole ring?

Methodological Answer:
Key factors include:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for Heck-type couplings to attach ethylene glycol derivatives to the indole .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C in THF) to enhance reaction kinetics while avoiding decomposition .
  • Protecting Group Strategy : Temporarily protect the hydroxyethyl group as a silyl ether (e.g., TBSCl) to prevent oxidation during subsequent steps .
  • Yield Analysis : Compare yields under varying conditions (e.g., 60% without protection vs. 85% with TBS protection) to identify optimal protocols .

Advanced: How do steric effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bulky tert-butyl group can slow down electrophilic substitution at the indole’s C3 position. Use microwave-assisted synthesis to overcome kinetic barriers .
  • Directed Metalation : Employ directing groups (e.g., carbonyls) to guide metal catalysts (e.g., Ru or Rh) to specific positions on the indole ring, bypassing steric interference .
  • Computational Modeling : DFT calculations predict reaction pathways and transition states to identify feasible coupling sites .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) that cause peak broadening or splitting .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing hydroxyethyl protons from solvent residues) .
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure, particularly if tautomerism or isomerism is suspected .

Advanced: What strategies are effective for studying the biological activity of this compound in vitro?

Methodological Answer:

  • Protease Inhibition Assays : Test activity against serine proteases (e.g., trypsin) due to the indole scaffold’s affinity for enzyme active sites. Use fluorescence-based substrates (e.g., AMC-tagged peptides) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and monitor intracellular localization via confocal microscopy .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to predict pharmacokinetic profiles .

Advanced: How can the tert-butyl ester be selectively cleaved without damaging the hydroxyethyl group?

Methodological Answer:

  • Acidolysis : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) at 0°C to cleave the Boc group while preserving the hydroxyethyl moiety .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze esters under mild aqueous conditions (pH 7.0, 37°C) .
  • Monitoring : Track reaction progress by TLC (Rf shift) or in situ IR for real-time analysis of ester cleavage .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Drug Candidates : Used to synthesize kinase inhibitors (e.g., targeting EGFR or BRAF) by functionalizing the indole core .
  • Peptide Mimetics : The hydroxyethyl group mimics serine/threonine side chains in protease substrate analogs .
  • Protecting Group Strategy : The tert-butyl ester serves as a temporary protecting group for carboxylic acids in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester
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5-(2-Hydroxy-ethyl)-indole-1-carboxylic acid tert-butyl ester

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